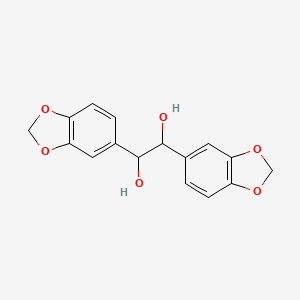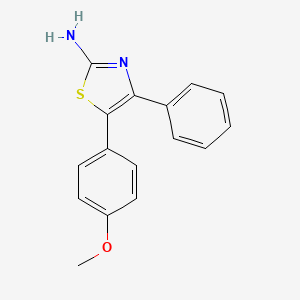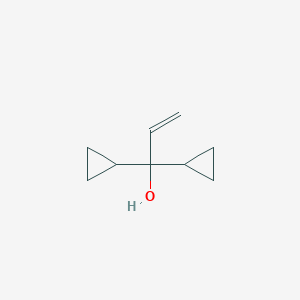![molecular formula C30H23Cl2N5O2S B11967641 (5Z)-2-(2,4-Dichlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11967641.png)
(5Z)-2-(2,4-Dichlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5Z)-2-(2,4-Dichlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one” is a synthetic organic molecule that belongs to the class of thiazolo-triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives, pyrazole derivatives, and thiazolo-triazole intermediates. The key steps may involve:
Condensation Reactions: Combining the pyrazole and thiazolo-triazole intermediates under acidic or basic conditions.
Substitution Reactions: Introducing the 2,4-dichlorophenyl group through nucleophilic substitution.
Cyclization Reactions: Forming the thiazolo-triazole ring system through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles and Electrophiles: For substitution reactions, common nucleophiles and electrophiles are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it as a precursor for manufacturing other chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
Thiazolo-triazole Derivatives: Compounds with similar thiazolo-triazole ring systems.
Pyrazole Derivatives: Compounds containing pyrazole rings.
Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical properties.
属性
分子式 |
C30H23Cl2N5O2S |
|---|---|
分子量 |
588.5 g/mol |
IUPAC 名称 |
(5Z)-2-(2,4-dichlorophenyl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H23Cl2N5O2S/c1-3-13-39-25-12-9-19(14-18(25)2)27-20(17-36(34-27)22-7-5-4-6-8-22)15-26-29(38)37-30(40-26)33-28(35-37)23-11-10-21(31)16-24(23)32/h4-12,14-17H,3,13H2,1-2H3/b26-15- |
InChI 键 |
RYWMAVGVOHVRLG-YSMPRRRNSA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=C(C=C(C=C5)Cl)Cl)S3)C6=CC=CC=C6)C |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=C(C=C(C=C5)Cl)Cl)S3)C6=CC=CC=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B11967585.png)






![N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967648.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11967655.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967669.png)
